Methyl 2-(3-amino-4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-amino-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is characterized by the presence of an amino group, a methoxy group, and an ester functional group attached to a phenyl ring. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-amino-4-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester product.
Another method involves the reaction of 3-amino-4-methoxybenzyl alcohol with methyl chloroformate in the presence of a base such as triethylamine. This method also requires careful control of reaction conditions to achieve high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality product output.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-amino-4-methoxyphenyl)acetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 2-(3-amino-4-methoxyphenyl)acetate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the amino and methoxy groups allows for hydrogen bonding and other interactions that can modulate enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-methoxyphenyl)acetate: Lacks the amino group, leading to different reactivity and applications.
Methyl 2-(4-methoxyphenyl)acetate: The position of the methoxy group affects its chemical properties and reactivity.
Methyl 2-(3-amino-4-hydroxyphenyl)acetate: The hydroxy group provides different hydrogen bonding capabilities compared to the methoxy group.
Uniqueness
Methyl 2-(3-amino-4-methoxyphenyl)acetate is unique due to the combination of its functional groups, which confer specific reactivity and interaction capabilities. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(3-amino-4-methoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWJSXYAZPBWQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629359 |
Source
|
Record name | Methyl (3-amino-4-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63304-82-5 |
Source
|
Record name | Methyl 3-amino-4-methoxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63304-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3-amino-4-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.